![molecular formula C13H25N3O B11735781 (3-ethoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735781.png)
(3-ethoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(3-ethoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine is an organic compound that features a pyrazole ring substituted with an ethoxypropyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions: The ethoxypropyl group can be introduced via nucleophilic substitution reactions, where an appropriate alkyl halide reacts with the pyrazole derivative.
Final Assembly: The final compound is obtained by reacting the substituted pyrazole with an amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-ethoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-ethoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new medications targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its chemical reactivity and structural features make it a candidate for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (3-ethoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Triethylamine: Another tertiary amine commonly used in organic chemistry.
2,6-Di-tert-butylpyridine: A sterically hindered amine used as a base in various reactions.
Uniqueness
(3-ethoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H25N3O |
---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
3-ethoxy-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C13H25N3O/c1-4-17-9-5-7-14-10-13-6-8-15-16(13)11-12(2)3/h6,8,12,14H,4-5,7,9-11H2,1-3H3 |
InChI Key |
NXGOFZWVDJFPRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=CC=NN1CC(C)C |
Origin of Product |
United States |
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